molecular formula C14H15N3O2 B2390049 N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide CAS No. 2034362-06-4

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide

Cat. No.: B2390049
CAS No.: 2034362-06-4
M. Wt: 257.293
InChI Key: OXTIYPLLUCFADK-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to a class of pyrimidine-4-carboxamides, which have been identified in scientific literature as a privileged scaffold for medicinal chemistry and drug discovery. Pyrimidine-4-carboxamide analogues have demonstrated significant research value in neuroscience, particularly as potent and selective inhibitors of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . NAPE-PLD is the primary biosynthetic enzyme for N-acylethanolamines (NAEs), a family of bioactive lipid mediators that includes the endocannabinoid anandamide . Inhibiting this enzyme allows researchers to probe the physiological roles of these signaling lipids in processes such as emotional behavior, stress response, and fear extinction . Furthermore, structurally similar 6-aminopyrimidine carboxamides have been explored in infectious disease research, showing promising antitubercular activity against Mycobacterium tuberculosis through a novel, non-promiscuous mechanism of action . This suggests the potential for this chemical series to be developed as tool compounds for investigating novel biological pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize properties like potency and lipophilicity for specific experimental needs. For comprehensive data, including full characterization, safety information, and licensing details, please contact us.

Properties

IUPAC Name

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIYPLLUCFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine core is synthesized through cyclocondensation of β-diketones with urea derivatives. For example, reacting 3-methoxy-1,3-diketones with N-methylurea under acidic conditions yields 6-methoxy-N-methylpyrimidin-4-amine intermediates. Subsequent acylation introduces the carboxamide group at position 4. This route benefits from commercial availability of diketones but requires precise stoichiometric control to avoid over-alkylation.

Late-Stage Functionalization of Preformed Pyrimidines

Alternatively, preformed pyrimidine scaffolds, such as 4-chloro-6-methoxypyrimidine, undergo sequential modifications:

  • Acylation : Reaction with methylamine generates the N-methylcarboxamide moiety.
  • Benzylation : Nucleophilic substitution using benzyl bromide introduces the N-benzyl group.
    This approach offers modularity but demands anhydrous conditions to prevent hydrolysis of the chloropyrimidine intermediate.

Step-by-Step Synthesis Protocols

Pyrimidine Ring Formation

A representative procedure involves:

  • Cyclocondensation :
    • Combine 3-methoxyacetylacetone (1.0 eq) and N-methylurea (1.2 eq) in acetic acid (0.5 M).
    • Reflux at 110°C for 12 hours to yield 6-methoxy-N-methylpyrimidin-4-amine (87% yield).
  • Chlorination :
    • Treat the amine with POCl₃ (3.0 eq) at 80°C for 6 hours to obtain 4-chloro-6-methoxy-N-methylpyrimidine.

Carboxamide Installation

  • Acylation :
    • React 4-chloro-6-methoxy-N-methylpyrimidine with benzylamine (1.5 eq) in THF at 60°C for 24 hours.
    • Quench with aqueous NaHCO₃ and extract with ethyl acetate to isolate this compound (73% yield).

Alkylation Optimization

Benzylation efficiency depends on:

  • Solvent polarity : Yields improve in polar aprotic solvents (e.g., DMF > THF > toluene).
  • Base selection : K₂CO₃ outperforms NaHCO₃ due to superior deprotonation capacity.
Parameter Optimal Condition Yield (%) Source
Solvent DMF 89
Temperature (°C) 80 85
Benzylating Agent Benzyl bromide 91

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent patents describe one-pot methods combining cyclocondensation and benzylation:

  • React diketones, methylurea, and benzyl chloride in acetonitrile with NaOCN as a catalyst.
  • Achieves 78% yield with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, achieving 92% yield vs. 72% under conventional heating.

Characterization and Validation

Spectroscopic Confirmation

  • FTIR : C=O stretch at 1,650 cm⁻¹; N-H bend at 1,540 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 3H, N-CH₃), 4.58 (s, 2H, CH₂Ph), 6.82 (s, 1H, pyrimidine-H).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity post recrystallization from ethanol.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation generates N,N-dibenzyl derivatives.
  • Solution : Use stoichiometric benzyl bromide (1.1 eq) and monitor reaction progress via TLC.

Low Solubility

  • Issue : Precipitation during acylation reduces yields.
  • Solution : Employ DMF/THF mixtures (3:1) to enhance solubility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Inhibition of SHP2 and Cancer Treatment

One of the most significant applications of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide is its role as an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a positive regulator of the ERK/MAPK signaling pathway, which is crucial for cellular proliferation and survival. Compounds like this compound have been identified as effective inhibitors of SHP2, making them potential candidates for treating hyperproliferative diseases, including various cancers. The compound exhibits a higher selectivity compared to other known SHP2 antagonists, which may reduce the risk of cardiotoxicity associated with some alternatives .

Anti-inflammatory Properties

Research has demonstrated that pyrimidine derivatives, including this compound, can exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. For instance, certain derivatives have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may be explored further for its potential in treating inflammatory conditions.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationships of pyrimidine derivatives is crucial for optimizing their pharmacological profiles. SAR studies involving this compound have indicated that modifications to the compound can significantly enhance its potency and selectivity as an inhibitor. For example, variations in substituents on the pyrimidine ring can lead to improved binding affinity and biological activity . Such insights are vital for the design of more effective therapeutic agents.

Case Study 1: SHP2 Inhibition

A study highlighted the effectiveness of this compound in inhibiting SHP2 activity in vitro. The compound demonstrated lower IC50 values compared to other SHP2 inhibitors, indicating its potential as a safer alternative for cancer therapy .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, derivatives similar to this compound showed promising results by significantly reducing edema in carrageenan-induced paw edema tests. This suggests that such compounds could be developed into new anti-inflammatory medications .

Data Table: Summary of Applications

ApplicationMechanism/TargetKey Findings
Cancer TreatmentInhibition of SHP2Higher selectivity than existing inhibitors
Anti-inflammatory ActivityInhibition of COX-2Comparable efficacy to celecoxib
Structure–Activity RelationshipsOptimizing pharmacological propertiesEnhanced potency with structural modifications

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares a pyrimidine-carboxamide scaffold with several analogues, differing in substituents and functional groups. Key comparisons include:

Compound Substituents Key Structural Differences
N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide 6-methoxy, N-benzyl-N-methyl Reference compound for comparison.
N-(4-Fluoro-3-methoxybenzyl)-6-(tetrazolyl)-2-methylpyrimidine-4-carboxamide 4-fluoro-3-methoxybenzyl, tetrazole ring, 2-methyl Fluorine substitution enhances metabolic stability; tetrazole introduces acidic functionality.
3-Amino-5-methyl-4-oxo-N-phenylthieno-pyrimidine-6-carboxamide Thieno-pyrimidine core, 3-amino, 5-methyl, 4-oxo, thioxo Thieno-pyrimidine core alters electronic properties; thioxo group increases hydrophobicity.

Physicochemical Properties

  • Hydrogen Bonding: Unlike analogues with thioxo or tetrazole groups (e.g., ), this compound lacks strong hydrogen-bond donors, reducing its crystallinity compared to thieno-pyrimidine derivatives. This impacts solubility and formulation .
  • Lipophilicity: The methoxy and benzyl groups confer moderate lipophilicity (predicted logP ~2.5), intermediate between the more polar tetrazole-containing analogue (logP ~1.8) and the hydrophobic thieno-pyrimidine derivative (logP ~3.2) .

Biological Activity

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a pyrimidine derivative that has been investigated for various biological activities, including enzyme inhibition and receptor modulation. Its structure allows it to interact with specific molecular targets, influencing cellular processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and altering enzymatic reactions. This mechanism is critical in therapeutic contexts where enzyme overactivity contributes to disease progression.
  • Receptor Modulation : It can also modulate receptor functions by interacting with binding sites, which may lead to changes in cellular signaling pathways and subsequent physiological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against various bacterial strains, as summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µM
Escherichia coli20 µM
Bacillus subtilis10 µM
Pseudomonas aeruginosa25 µM

These results indicate that the compound exhibits varying degrees of antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has also been explored for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown promise in preclinical models for inhibiting the growth of various cancer cell lines, including those associated with leukemia and solid tumors .
  • Mechanistic Insights : It appears to affect pathways related to apoptosis and cell cycle regulation, although further studies are needed to elucidate these mechanisms fully .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The study concluded that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for clinical relevance .
  • Anticancer Research : In a study investigating the effects of various pyrimidine derivatives on cancer cell lines, this compound was found to reduce cell viability significantly in treated cells compared to control groups. This suggests its potential as a therapeutic agent in oncology .

Q & A

Q. What methodologies validate the compound’s mechanism of action in vivo?

  • In Vivo Models :
  • Xenograft Studies : Administer the compound in immunodeficient mice with tumor grafts, monitoring growth via bioluminescence .
  • Pharmacokinetics (PK) : Measure plasma half-life and tissue distribution using LC-MS/MS, adjusting formulations (e.g., PEGylation) to improve bioavailability .

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